molecular formula C16H14BrClO3 B4959242 5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzaldehyde

5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzaldehyde

Cat. No. B4959242
M. Wt: 369.6 g/mol
InChI Key: QGGKLIQOVICVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzaldehyde is a chemical compound that belongs to the family of benzaldehydes. It is also known as BCPB and is widely used in scientific research. BCPB is synthesized through a multi-step process and has various applications in the field of biochemistry and pharmacology.

Scientific Research Applications

BCPB has various applications in scientific research, particularly in the fields of biochemistry and pharmacology. It is widely used as a reagent for the detection and quantification of aldehydes in biological samples. BCPB is also used as a fluorescent probe to study the oxidative stress in cells. Additionally, BCPB has been used as an inhibitor of protein tyrosine phosphatases (PTPs) to study their role in cellular signaling pathways.

Mechanism of Action

The mechanism of action of BCPB is not fully understood. However, it is known that BCPB acts as an inhibitor of PTPs, which are enzymes that regulate various cellular processes by dephosphorylating specific proteins. By inhibiting PTPs, BCPB can modulate cellular signaling pathways and affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BCPB are still being studied. However, it has been shown to have antioxidant properties and can protect cells from oxidative stress. BCPB has also been shown to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using BCPB in lab experiments is its specificity for PTPs. This allows researchers to study the role of PTPs in various cellular processes. However, one limitation is that BCPB can also inhibit other enzymes, which can lead to off-target effects. Additionally, BCPB has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on BCPB. One area of interest is the development of more potent and selective inhibitors of PTPs. Additionally, BCPB can be used as a tool to study the role of PTPs in various diseases, such as cancer and diabetes. Further studies are also needed to fully understand the biochemical and physiological effects of BCPB and its potential for therapeutic applications.
Conclusion:
In conclusion, 5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzaldehyde is a chemical compound that has various applications in scientific research. Its synthesis involves a multi-step process, and it is widely used as a reagent for the detection and quantification of aldehydes in biological samples. BCPB acts as an inhibitor of PTPs and has antioxidant properties. However, it also has limitations, such as poor solubility in water and off-target effects. Future research on BCPB can lead to a better understanding of its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of BCPB involves a multi-step process that starts with the reaction of 4-chlorophenol with 3-chloropropyl bromide to produce 4-chloro-3-(bromomethyl)phenol. This intermediate is then reacted with 2-hydroxy-5-bromo-benzaldehyde to produce 5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzaldehyde. The final product is obtained after purification through recrystallization.

properties

IUPAC Name

5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClO3/c17-13-2-7-16(12(10-13)11-19)21-9-1-8-20-15-5-3-14(18)4-6-15/h2-7,10-11H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGKLIQOVICVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCOC2=C(C=C(C=C2)Br)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzaldehyde

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